4-(1-Amino-3,3,3-trifluoropropyl)benzonitrile
Description
4-(1-Amino-3,3,3-trifluoropropyl)benzonitrile is a fluorinated benzonitrile derivative characterized by a trifluoropropylamine side chain attached to the benzonitrile core. This unique combination of functional groups suggests applications in medicinal chemistry, agrochemicals, or materials science, where fluorine atoms are often leveraged to modulate bioavailability, metabolic stability, and binding affinity .
Key structural features:
- Trifluoropropyl group: Enhances lipophilicity and resistance to oxidative metabolism.
- Amino group: Enables hydrogen bonding and salt formation (e.g., with oxalic acid, as seen in analogs).
Properties
Molecular Formula |
C10H9F3N2 |
|---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
4-(1-amino-3,3,3-trifluoropropyl)benzonitrile |
InChI |
InChI=1S/C10H9F3N2/c11-10(12,13)5-9(15)8-3-1-7(6-14)2-4-8/h1-4,9H,5,15H2 |
InChI Key |
ONLNFAILJGPUGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(CC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-3,3,3-trifluoropropyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 1-amino-3,3,3-trifluoropropane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-3,3,3-trifluoropropyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoropropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of nitro or imine derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-(1-Amino-3,3,3-trifluoropropyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Amino-3,3,3-trifluoropropyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The nitrile group may also participate in covalent bonding with nucleophilic sites on target molecules.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The table below compares 4-(1-Amino-3,3,3-trifluoropropyl)benzonitrile with structurally related benzonitrile derivatives:
Key Differences and Implications
Functional Group Diversity: Amino vs. Boronate Groups: The amino group in the target compound enables protonation and hydrogen bonding, whereas the boronate group in 4-(4,4,5,5-Tetramethyl...dioxaborolan-2-yl)benzonitrile facilitates cross-coupling reactions . Fluorine Substitution: Unlike the fluorophenyl group in (R)-3-((3-Amino-4-fluorophenyl)...benzonitrile oxalate , the trifluoropropyl group in the target compound offers enhanced steric bulk and hydrophobicity.
Biological and Chemical Behavior: Metabolic Stability: The trifluoropropyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogs like 4-<3-(1-imidazolyl)propyl>benzonitrile . planarization effects in terphenyl analogs ).
Synthetic Utility :
- The boronate ester analog () is a reagent in organic synthesis, while the target compound and its oxalate derivative () are tailored for biological applications.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 4-(1-Amino-3,3,3-trifluoropropyl)benzonitrile?
The synthesis typically involves multi-step reactions, including functional group transformations and fluorination. A plausible route could include:
- Step 1 : Introduction of the trifluoropropyl group via nucleophilic substitution or radical fluorination.
- Step 2 : Formation of the benzonitrile core using cyanation reagents (e.g., CuCN or KCN) under controlled conditions.
- Step 3 : Protection/deprotection of the amino group to avoid side reactions, as seen in analogous compounds like 4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile .
Key considerations : Optimize reaction temperatures (e.g., 0–6°C for intermediates sensitive to thermal degradation ) and use anhydrous solvents to prevent hydrolysis of the nitrile group.
Advanced: How can solvent effects influence the spectroscopic characterization of this compound?
The compound’s fluorescence and UV-Vis absorption spectra are highly solvent-dependent due to its polar trifluoropropyl and nitrile groups. For example:
- Fluorescence quenching may occur in polar aprotic solvents (e.g., DMSO) due to charge-transfer interactions, as observed in structurally related twisted intramolecular charge-transfer (TICT) states .
- IR spectroscopy : The C≡N stretch (~2220 cm⁻¹) and N–H bends (~1600 cm⁻¹) shift in hydrogen-bonding solvents like methanol. Reference gas-phase IR data (e.g., from NIST) to distinguish intrinsic vibrational modes from solvent effects .
Basic: What analytical techniques are critical for purity assessment?
- HPLC-MS : Quantify impurities using reverse-phase columns (C18) with acetonitrile/water gradients.
- NMR : Monitor the integration ratio of aromatic protons (δ 7.0–8.0 ppm) versus the trifluoropropyl group (δ 2.5–3.5 ppm) .
- Elemental analysis : Verify fluorine content (±0.3% deviation) due to the trifluoropropyl group’s hygroscopic nature .
Advanced: How does the trifluoropropyl group impact biological activity in lead optimization?
The CF₃ group enhances metabolic stability and membrane permeability. For example:
- In vitro assays : Derivatives like 4-(2-Amino-3,3,3-trifluoropropyl)imidazoles show improved binding affinity to kinase targets due to hydrophobic interactions with active-site residues .
- SAR studies : Replace the CF₃ group with CH₃ or Cl to assess its role in potency. Use molecular docking (e.g., AutoDock Vina) to predict binding poses .
Basic: What are the recommended storage conditions to ensure compound stability?
- Short-term : Store at –20°C in airtight, light-resistant vials with desiccants to prevent hydrolysis of the nitrile group.
- Long-term : Use –80°C for lyophilized samples, as recommended for structurally similar fluorinated nitriles . Avoid repeated freeze-thaw cycles to prevent degradation.
Advanced: How can contradictory spectral data be resolved during structural elucidation?
- Case study : Discrepancies in ¹³C NMR chemical shifts for the CF₃ group may arise from dynamic rotational barriers. Use variable-temperature NMR (–40°C to 25°C) to slow rotation and resolve splitting .
- X-ray crystallography : Resolve ambiguous NOE correlations (e.g., between NH₂ and aromatic protons) by obtaining a single-crystal structure, as done for spirocyclopropane analogs .
Basic: What safety precautions are necessary when handling this compound?
- PPE : Use nitrile gloves, safety goggles, and fume hoods due to potential cyanide release from nitrile hydrolysis .
- First aid : Flush skin/eyes with water for 15 minutes if exposed. Monitor for respiratory irritation in poorly ventilated areas .
Advanced: How can computational methods predict the compound’s reactivity in nucleophilic environments?
- DFT calculations : Use Gaussian or ORCA to model transition states for nucleophilic attacks on the nitrile group. Compare activation energies in polar vs. nonpolar solvents .
- pKa prediction : Tools like ACD/Labs estimate the amino group’s pKa (~8.5), guiding pH control during reactions to avoid protonation-driven side reactions .
Basic: What are the solubility challenges, and how can they be addressed?
- Low aqueous solubility : Use co-solvents like DMSO (≤10% v/v) or formulate as hydrochloride salts, as demonstrated for 3-(3-Aminophenyl)benzonitrile HCl .
- Lipophilicity : LogP values (~2.5) can be adjusted via prodrug strategies (e.g., esterification of the amino group) .
Advanced: How do steric effects influence regioselectivity in derivatization reactions?
The trifluoropropyl group creates steric hindrance, favoring electrophilic substitutions at the para position of the benzonitrile ring. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
